molecular formula C17H22N2O4S B12398768 Steroid sulfatase-IN-2

Steroid sulfatase-IN-2

Cat. No.: B12398768
M. Wt: 350.4 g/mol
InChI Key: GVPUYCLSISISPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of steroid sulfatase-IN-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a phenol derivative, which is then converted into a phenol sulfamate ester. This intermediate undergoes further modifications to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Steroid sulfatase-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, which can be further modified to enhance their biological activity or selectivity .

Mechanism of Action

Steroid sulfatase-IN-2 exerts its effects by binding to the active site of steroid sulfatase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of steroid sulfates into their active forms, reducing the levels of biologically active estrogens and androgens. The molecular targets of this compound include the catalytic residues of the enzyme, which are essential for its activity .

Properties

Molecular Formula

C17H22N2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

[4-(adamantane-1-carbonylamino)phenyl] sulfamate

InChI

InChI=1S/C17H22N2O4S/c18-24(21,22)23-15-3-1-14(2-4-15)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)(H2,18,21,22)

InChI Key

GVPUYCLSISISPD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)OS(=O)(=O)N

Origin of Product

United States

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